(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4-bis(benzyloxy)phenyl)acrylonitrile
Description
This compound belongs to the acrylonitrile family, characterized by an α,β-unsaturated nitrile backbone conjugated with heterocyclic and aromatic substituents. Its structure features:
- A thiazole ring substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl group (a methylenedioxyphenyl moiety).
- An acrylonitrile group in the E-configuration, critical for maintaining planar geometry and biological activity .
Synthetic routes for analogous compounds involve condensation of 2-(benzothiazol-2-yl)acetonitrile with aromatic aldehydes under mild conditions (ethanol, triethylamine catalyst, room temperature) . The E-isomer is favored in such reactions due to steric and electronic stabilization .
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[3,4-bis(phenylmethoxy)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O4S/c34-18-27(33-35-28(21-40-33)26-12-14-30-32(17-26)39-22-38-30)15-25-11-13-29(36-19-23-7-3-1-4-8-23)31(16-25)37-20-24-9-5-2-6-10-24/h1-17,21H,19-20,22H2/b27-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJRINLDYRQLGQ-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4-bis(benzyloxy)phenyl)acrylonitrile is a complex organic molecule characterized by its unique structural features, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile functional group. These components suggest potential for diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 440.49 g/mol. The structural configuration can be broken down into key components that contribute to its biological activity:
| Structural Component | Description |
|---|---|
| Thiazole Ring | A five-membered heterocyclic compound containing sulfur. |
| Benzo[d][1,3]dioxole Moiety | A bicyclic structure known for its pharmacological properties. |
| Acrylonitrile Group | A nitrile functional group that enhances reactivity. |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole possess notable antitumor activity. In one study, IC50 values for related compounds against various cancer cell lines were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 |
| HCT116 | 1.54 | |
| MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 |
| HCT116 | 8.29 | |
| MCF7 | 4.56 |
These findings suggest that the compound may also exhibit strong anticancer effects due to its structural similarities with these derivatives .
The mechanisms through which this compound exerts its biological effects are still under investigation; however, potential pathways include:
- EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor cell proliferation.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that compounds in this class can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses demonstrate that these compounds can cause cell cycle arrest at various phases, contributing to their antiproliferative effects .
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its therapeutic potential. Techniques such as molecular docking and in vitro binding assays are being employed to explore these interactions further.
Molecular Docking Insights
Computer-aided predictions suggest that the compound could interact with multiple biological targets, enhancing its therapeutic potential. The unique combination of aromatic and heterocyclic structures allows it to potentially bind effectively to various receptors involved in cancer progression .
Case Studies
Recent studies have highlighted the promising bioactivity of related compounds:
- Study on Antimicrobial Activity : Compounds sharing structural features with this compound have shown antimicrobial properties against various bacterial strains.
- In Vivo Efficacy : Animal studies demonstrated that related compounds could suppress tumor growth significantly when administered in appropriate dosages .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Acrylonitrile Derivatives
Substituent Effects on Bioactivity
- Thiazole vs.
- Benzyloxy vs.
- E- vs. Z-Isomers : The E-configuration in acrylonitriles stabilizes planar conformations, as demonstrated by the acaricidal superiority of (E)-2-(4-tert-butylphenyl) derivatives over their Z-counterparts .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature: Maintain 60–80°C during thiazole ring formation to avoid side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in acrylonitrile coupling .
- Catalysts: Use Pd-based catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which analytical techniques are critical for confirming structure and purity?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies stereochemistry (E-configuration) and functional groups (e.g., benzyloxy, nitrile) .
- HPLC: Reverse-phase C18 columns quantify purity and detect trace impurities .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., m/z 524.14 for [M+H]⁺) .
Q. How do the functional groups influence reactivity and stability?
- Methodological Answer:
- Thiazole Ring: Susceptible to electrophilic substitution; bromination at the 4-position requires NBS in CCl₄ .
- Benzyloxy Groups: Base-sensitive; use mild conditions (e.g., NaHCO₃) to prevent cleavage .
- Acrylonitrile Moiety: Reacts with amines via Michael addition; monitor pH to avoid polymerization .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer:
- Systematic Substitution: Replace benzyloxy groups with methoxy/ethoxy to assess steric/electronic effects on bioactivity .
- Bioassays: Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to correlate substituents with IC₅₀ values .
- Molecular Docking: Use AutoDock Vina to predict binding affinity with target proteins (e.g., EGFR kinase) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer:
- Orthogonal Assays: Validate antiproliferative activity via both ATP-based (CellTiter-Glo) and apoptosis assays (Annexin V) .
- Solubility Correction: Use DMSO stock solutions ≤0.1% to avoid solvent interference in cell-based studies .
- Batch Analysis: Compare multiple synthetic batches via LC-MS to rule out impurity-driven discrepancies .
Q. How can in silico modeling predict interactions with biological targets?
- Methodological Answer:
- Pharmacophore Mapping: Identify critical features (e.g., nitrile, thiazole) using Schrödinger’s Phase .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability in binding pockets (e.g., tubulin) .
- ADMET Prediction: Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer:
- Enzyme Inhibition: Perform kinetic assays (e.g., fluorogenic substrates) to test inhibition of topoisomerase II .
- ROS Detection: Use DCFH-DA probes in flow cytometry to measure oxidative stress induction .
- Western Blotting: Analyze apoptosis markers (e.g., caspase-3 cleavage) in treated vs. control cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
